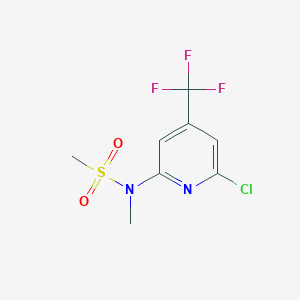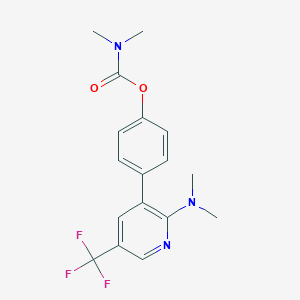
Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester
説明
Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Potential in Alzheimer's Disease
A study introduces dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a novel drug candidate designed for Alzheimer's disease treatment. SP-04 exhibits multiple therapeutic actions, including acetylcholinesterase (AchE) inhibition, which potentially enhances acetylcholine levels, contributing to cognitive function improvement. Moreover, SP-04 and its metabolite SP-04m act as s1-receptor antagonists, which might be beneficial in addressing psychosis symptoms often associated with Alzheimer's. Both compounds also demonstrated antioxidant properties and provided neuroprotection against amyloid-beta toxicity, which is a hallmark of Alzheimer's pathology. This multifaceted approach suggests a promising therapeutic strategy for treating Alzheimer's disease, emphasizing the compound's neuroprotective capabilities (Lecanu et al., 2010).
Mechanisms of Action and Catalysis
Research on 4-(dialkylamino)pyridines, closely related to the dimethyl-carbamic acid derivative , has been revisited for their catalytic activities in acyl transfer reactions, including esterifications. These compounds, including 4-(dimethylamino)pyridine (4-DMAP), have been recognized for their efficiency in facilitating reactions involving acyl transfers, such as esterification of alcohols by acid anhydrides. The detailed mechanisms of catalysis by these compounds and the factors influencing their reactivity have been a subject of ongoing research, highlighting the complex nature of these seemingly straightforward processes. This exploration into the catalytic potential of 4-(dialkylamino)pyridines underscores the broader applicability and relevance of dimethyl-carbamic acid derivatives in synthetic chemistry and potentially in drug development processes (Spivey & Arseniyadis, 2004).
特性
IUPAC Name |
[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22(2)15-14(9-12(10-21-15)17(18,19)20)11-5-7-13(8-6-11)25-16(24)23(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLVDVVKJSTJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-carbamic acid 4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)
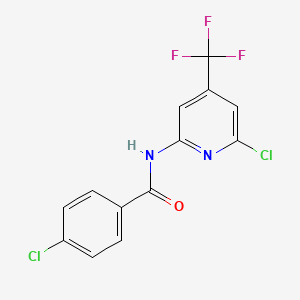
![Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401763.png)
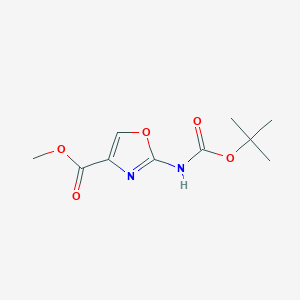
![2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole](/img/structure/B1401766.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401768.png)
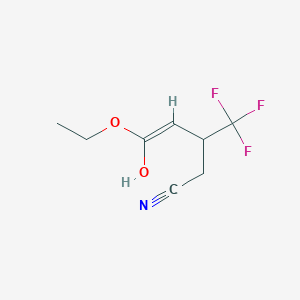
![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401770.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401771.png)
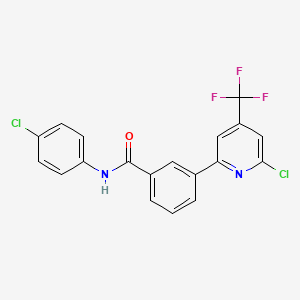
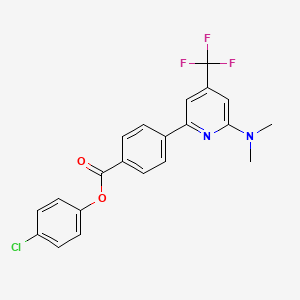
![3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine](/img/structure/B1401775.png)
